N-Fmoc-2,3-dimethoxy-D-phenylalanine N-Fmoc-2,3-dimethoxy-D-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16470751
InChI: InChI=1S/C26H25NO6/c1-31-23-13-7-8-16(24(23)32-2)14-22(25(28)29)27-26(30)33-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1
SMILES:
Molecular Formula: C26H25NO6
Molecular Weight: 447.5 g/mol

N-Fmoc-2,3-dimethoxy-D-phenylalanine

CAS No.:

Cat. No.: VC16470751

Molecular Formula: C26H25NO6

Molecular Weight: 447.5 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-2,3-dimethoxy-D-phenylalanine -

Specification

Molecular Formula C26H25NO6
Molecular Weight 447.5 g/mol
IUPAC Name (2R)-3-(2,3-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C26H25NO6/c1-31-23-13-7-8-16(24(23)32-2)14-22(25(28)29)27-26(30)33-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1
Standard InChI Key PDRXHOVOTMVUNR-JOCHJYFZSA-N
Isomeric SMILES COC1=CC=CC(=C1OC)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES COC1=CC=CC(=C1OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

N-Fmoc-2,3-dimethoxy-D-phenylalanine consists of a phenylalanine backbone modified with two methoxy (-OCH₃) groups at the 2- and 3-positions of the benzene ring and an Fmoc group attached to the α-amino group. The D-configuration at the chiral center distinguishes it from the naturally occurring L-isomer, influencing its interactions within peptide sequences.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₅NO₆
Molecular Weight447.5 g/mol
IUPAC Name(2R)-3-(2,3-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
CAS NumberNot publicly disclosed
StereochemistryD-configuration (R-enantiomer)

The methoxy groups enhance the compound’s solubility in organic solvents like dimethylformamide (DMF), a critical feature for SPPS. The Fmoc group, with its UV-active fluorenyl moiety, facilitates real-time monitoring of deprotection steps via spectrophotometry.

Comparative Analysis with Structural Analogues

Modifications to the phenylalanine scaffold yield derivatives with distinct physicochemical and biological properties. For example:

  • N-Fmoc-3,5-dimethoxy-D-phenylalanine: Methoxy groups at the 3- and 5-positions alter electronic distribution, reducing steric hindrance during coupling reactions compared to the 2,3-substituted variant .

  • Fmoc-3-iodo-D-phenylalanine: Replacement of methoxy with an iodine atom introduces heavy atom effects, useful in X-ray crystallography but increases molecular weight (513.3 g/mol) .

Synthesis and Purification Strategies

Stepwise Synthesis

The synthesis involves three key stages:

  • Methoxy Functionalization: Phenylalanine undergoes methoxylation at the 2- and 3-positions using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

  • Fmoc Protection: The α-amino group is protected via reaction with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under mildly basic conditions (pH 8–9).

  • Carboxylic Acid Activation: The free carboxylic acid is converted to an active ester (e.g., pentafluorophenyl ester) for subsequent coupling reactions.

Table 2: Synthetic Yield Optimization

ParameterOptimal ConditionYield Improvement
Reaction Temperature0–4°C (Fmoc protection)15%
Solvent SystemDMF/CH₂Cl₂ (1:1 v/v)22%
Coupling ReagentHBTU/HOBt18%

Purification typically employs reverse-phase high-performance liquid chromatography (RP-HPLC) with C₁₈ columns, achieving >95% purity.

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality to acid-labile protecting groups (e.g., tert-butyl) enables sequential peptide chain elongation. Deprotection using 20% piperidine in DMF removes the Fmoc group without affecting methoxy substituents. Methoxy groups enhance peptide stability by:

  • Shielding the aromatic ring from oxidative degradation

  • Modulating π-π interactions in hydrophobic peptide domains

Drug Design Case Studies

  • Antimicrobial Peptides: Incorporation of 2,3-dimethoxy-D-phenylalanine into β-hairpin motifs improved resistance to proteolytic cleavage by 40% compared to unmodified analogues.

  • GPCR-Targeting Therapeutics: Methoxy substituents facilitated π-stacking with transmembrane helices, increasing binding affinity for serotonin receptors (Kd = 12 nM vs. 35 nM for non-methoxy variants).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.89 (d, J = 7.5 Hz, Fmoc aromatic protons)

  • δ 6.85 (t, J = 8.1 Hz, methoxy-substituted phenyl protons)

  • δ 4.21 (m, α-H confirming D-configuration)

Mass Spectrometry

High-resolution ESI-MS (m/z):

  • Calculated for [M+H]⁺: 448.1732

  • Observed: 448.1729 (Δ = -0.7 ppm)

Thermal Analysis

Differential scanning calorimetry (DSC) revealed a melting point of 189°C with 2% decomposition, indicating suitability for high-temperature SPPS protocols.

Industrial and Regulatory Considerations

Scalable Production

Batch reactors (50–100 L capacity) achieve kilogram-scale synthesis with:

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